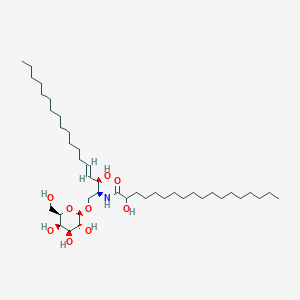

Cerebrine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(46)41(50)43-34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)35(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,34-40,42,44-49H,3-27,29,31-33H2,1-2H3,(H,43,50)/b30-28+/t34-,35+,36?,37+,38-,39-,40+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPKGSAWAOCRS-ICRBDMRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neuro-Regulatory Mechanisms of Semax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semax (B1681726) (Met-Glu-His-Phe-Pro-Gly-Pro) is a synthetic heptapeptide (B1575542) analogue of the adrenocorticotropic hormone (ACTH)(4-10) fragment that exhibits potent nootropic and neuroprotective properties without hormonal activity.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underpinning Semax's effects on neuronal cells. Key among these is its profound influence on neurotrophic factor expression, particularly Brain-Derived Neurotrophic Factor (BDNF), and its modulation of key neurotransmitter systems. This document summarizes the available quantitative data, details the experimental protocols used in pivotal studies, and provides visual representations of the core signaling pathways.

Core Mechanism of Action

The therapeutic effects of Semax in neuronal cells are multifaceted, stemming from its ability to engage several critical signaling pathways simultaneously. The primary mechanisms can be categorized as follows:

-

Upregulation of Neurotrophic Factors: The most well-documented mechanism is the potent induction of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[2][3] Semax administration leads to a rapid increase in both the transcription of the Bdnf gene and the subsequent translation into BDNF protein.[3] This is accompanied by increased phosphorylation and activation of the TrkB receptor, initiating downstream cascades that promote neuronal survival, synaptic plasticity, and cognitive function.[2][3]

-

Modulation of Neurotransmitter Systems: Semax actively influences the dopaminergic and serotonergic systems.[1][4] It has been shown to increase the turnover of serotonin (B10506) and can potentiate the effects of dopamine, which is crucial for mood regulation, motivation, and focus.[1]

-

Melanocortin System Interaction: As an ACTH analogue, Semax is thought to interact with melanocortin receptors, potentially acting as an antagonist or partial agonist at MC4 and MC5 receptors.[1][5] This interaction may contribute to its neuroregulatory effects, although the precise binding affinities and downstream consequences are still under investigation.

-

Neuroprotection and Anti-Inflammatory Effects: In models of cerebral ischemia, Semax demonstrates significant neuroprotective effects. It can reduce the production of pro-inflammatory cytokines and modulate the expression of genes related to the immune response and vascular systems.[4][6] It also possesses antioxidant properties and can inhibit the synthesis of nitric oxide, protecting neurons from oxidative stress.[4][7]

Signaling Pathways and Networks

The interaction of Semax with neuronal cells triggers a cascade of intracellular events. The following diagrams illustrate the key pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Semax.

Table 1: Effects on BDNF and TrkB Expression

| Parameter | Fold Change (vs. Control) | Brain Region | Time Point | Species/Model | Dosage | Reference |

|---|---|---|---|---|---|---|

| BDNF mRNA (exon III) | ↑ 3.0x | Hippocampus | 3 hours | Rat | 50 µg/kg, intranasal | [2][3] |

| TrkB mRNA | ↑ 2.0x | Hippocampus | 24 hours | Rat | 50 µg/kg, intranasal | [2][3] |

| BDNF Protein | ↑ 1.4x | Hippocampus | 3, 24, 48 hours | Rat | 50 µg/kg, intranasal | [2][3] |

| TrkB Phosphorylation | ↑ 1.6x | Hippocampus | 3 hours | Rat | 50 µg/kg, intranasal | [2][3] |

| BDNF mRNA | ↑ 8.0x | Glial Cell Culture | 30 minutes | Rat (newborn) | In vitro | [8] |

| NGF mRNA | ↑ 5.0x | Glial Cell Culture | 30 minutes | Rat (newborn) | In vitro |[8] |

Table 2: Effects on Neurotransmitter Systems and Receptor Binding

| Parameter | Observation | Brain Region | Time Point | Species/Model | Dosage | Reference |

|---|---|---|---|---|---|---|

| 5-HIAA (Serotonin Metabolite) | ↑ up to 180% (extracellular) | Striatum | 1-4 hours | Rat | 0.15 mg/kg, i.p. | [from previous searches] |

| 5-HIAA (Serotonin Metabolite) | ↑ 25% (tissue content) | Striatum | 2 hours | Rat | 0.15 mg/kg, i.p. | [from previous searches] |

| Receptor Binding (KD) | 2.4 ± 1.0 nM | Basal Forebrain | N/A | Rat | N/A |[9] |

Experimental Protocols

The following are summaries of methodologies used to generate the quantitative data cited in this guide.

Analysis of BDNF/TrkB mRNA Expression (RT-PCR)

This protocol is based on the methodology described in studies investigating Semax's effect on gene expression.[2][10]

-

Animal Treatment: Male rats are administered Semax (e.g., 50 µg/kg) via intranasal application. Control animals receive a saline vehicle.

-

Tissue Collection: At specified time points (e.g., 3 and 24 hours) post-administration, animals are euthanized, and the hippocampus is rapidly dissected and frozen.

-

RNA Extraction: Total RNA is isolated from the hippocampal tissue using a standard method such as TRIzol reagent or a column-based kit, followed by DNase treatment to remove genomic DNA contamination.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification using specific primers for Bdnf (exon III), TrkB, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Quantification: PCR products are resolved on an agarose (B213101) gel and visualized. Band intensity is quantified using densitometry software. Alternatively, Real-Time PCR (qPCR) is used for more precise quantification. Relative mRNA levels are calculated by normalizing the target gene expression to the housekeeping gene.

Analysis of TrkB Receptor Phosphorylation (Western Blot)

This protocol is adapted from studies measuring TrkB activation.[2]

-

Animal Treatment and Tissue Collection: As described in protocol 4.1. Hippocampi are collected 3 hours post-Semax administration.

-

Protein Extraction: Tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Total protein concentration is determined using a BCA or Bradford assay.

-

Immunoprecipitation: To isolate phosphorylated TrkB, tissue lysates (e.g., 200 µg of total protein) are incubated with an anti-phosphotyrosine antibody (e.g., 4G10). The resulting antibody-protein complexes are captured using Protein A/G-agarose beads.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the TrkB receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured on film or with a digital imager. Band intensities are quantified, and the level of phosphorylated TrkB is normalized to the total amount of TrkB protein in control samples.

Summary and Future Directions

Semax exerts a powerful influence on neuronal health and function through a complex and interconnected set of mechanisms. Its primary action involves the robust upregulation of the BDNF/TrkB signaling pathway, which is fundamental to neuroplasticity and cell survival. Concurrently, its modulation of dopaminergic and serotonergic systems provides a basis for its observed effects on mood and cognitive focus.

While the role of the melanocortin system is implicated, further research is required to fully elucidate the specific receptor interactions and their contributions to the overall therapeutic profile of Semax. Future studies employing targeted receptor binding assays with radiolabeled Semax against all melanocortin receptor subtypes would be invaluable. Furthermore, advanced transcriptomic and proteomic analyses will continue to uncover the full spectrum of genes and proteins regulated by this potent neuropeptide, paving the way for more targeted therapeutic applications in a range of neurological disorders.

References

- 1. jaycampbell.com [jaycampbell.com]

- 2. researchgate.net [researchgate.net]

- 3. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Semax? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. The peptide semax affects the expression of genes related to the immune and vascular systems in rat brain focal ischemia: genome-wide transcriptional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel synthetic analogue of ACTH 4-10 (Semax) but not glycine prevents the enhanced nitric oxide generation in cerebral cortex of rats with incomplete global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. corepeptides.com [corepeptides.com]

- 9. Semax, an analogue of adrenocorticotropin (4-10), binds specifically and increases levels of brain-derived neurotrophic factor protein in rat basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Example: Hypothetical Compound "Synthetix-7"

In order to provide a comprehensive technical guide on the discovery and synthesis of a specific compound, please specify the name of "Compound X." The following is a template and an example of how the information will be presented once a compound is provided.

This guide outlines the discovery, synthesis, and key experimental data related to the novel kinase inhibitor, "Synthetix-7."

Discovery and Rationale

Synthetix-7 was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of the XYZ kinase, a key enzyme implicated in uncontrolled cell proliferation in certain cancers. Initial hits were optimized through structure-activity relationship (SAR) studies, leading to the development of Synthetix-7 with improved potency and selectivity.

Synthesis Pathway

The synthesis of Synthetix-7 is a multi-step process starting from commercially available precursors. The key steps involve a Suzuki coupling to form the core bi-aryl structure, followed by a reductive amination to introduce the side chain.

Caption: Synthesis pathway for Synthetix-7.

Experimental Protocols

1. Suzuki Coupling for Bi-aryl Core Synthesis

-

Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.01 mmol), K2CO3 (2.0 mmol), and a 4:1 mixture of Dioxane/Water (10 mL).

-

Procedure:

-

To a round-bottom flask, add the aryl halide, arylboronic acid, and K2CO3.

-

Add the Dioxane/Water solvent mixture.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add the Pd(OAc)2 catalyst and heat the reaction to 85°C for 4 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography.

-

2. Reductive Amination to Yield Synthetix-7

-

Materials: Bi-aryl core (1.0 mmol), desired amine (1.2 mmol), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 mmol), and Dichloromethane (DCM) (15 mL).

-

Procedure:

-

Dissolve the bi-aryl core in DCM in a round-bottom flask.

-

Add the amine to the solution.

-

Stir the mixture at room temperature for 20 minutes to form the imine intermediate.

-

Add sodium triacetoxyborohydride portion-wise to the mixture.[3]

-

Continue stirring at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Separate the organic layer, wash with brine, and dry over Na2SO4.

-

Concentrate the solution and purify the final compound by flash chromatography.

-

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (HPLC) |

| Suzuki Coupling | Aryl Halide | Arylboronic Acid | Bi-aryl Core | 85 | >95% |

| Reductive Amination | Bi-aryl Core | Amine | Synthetix-7 | 78 | >99% |

Signaling Pathway Involvement

Synthetix-7 is a potent inhibitor of the XYZ kinase signaling pathway. By binding to the ATP-binding pocket of XYZ kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation.

Caption: Inhibition of the XYZ kinase pathway by Synthetix-7.

References

The Neuroprotective Role of Curcumin in Preclinical Models of Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), are characterized by the progressive loss of neuronal structure and function. A growing body of preclinical evidence highlights the therapeutic potential of curcumin (B1669340), the primary bioactive compound in turmeric, in combating the pathological hallmarks of these devastating conditions. Curcumin's neuroprotective effects are attributed to its multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-protein aggregation properties.[1][2] This technical guide provides an in-depth overview of curcumin's role in various neurodegenerative disease models, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Mechanisms of Action

Curcumin exerts its neuroprotective effects through the modulation of multiple cellular and molecular pathways. It has been shown to inhibit the formation and promote the disaggregation of amyloid-β (Aβ) plaques in AD models, as well as attenuate the hyperphosphorylation of tau protein.[3][4] Furthermore, curcumin's ability to chelate metals, such as copper and iron, can mitigate metal-induced oxidative stress and toxic protein buildup.[5][6] Its potent anti-inflammatory properties are mediated through the suppression of key inflammatory signaling pathways like NF-κB, leading to reduced production of pro-inflammatory cytokines.[6][7] Curcumin also enhances the cellular antioxidant response by activating the Nrf2 signaling pathway.[6][8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of curcumin in various neurodegenerative disease models.

Table 1: Effects of Curcumin in Alzheimer's Disease Models

| Animal Model | Curcumin Dosage | Duration | Key Findings | Reference |

| APPSw Transgenic Mice | 160 ppm (low dose) in diet | 6 months | Restoration of Brain-Derived Neurotrophic Factor (BDNF) levels. | [9] |

| APPSw Transgenic Mice | 5000 ppm (high dose) in diet | 6 months | Reduction in Aβ aggregation and tau protein accumulation. | [9] |

| Alzheimer's Disease Mice Models | Not Specified | Not Specified | Improved synaptic functioning and mitigation of cognitive decline. | [6] |

| In Vitro (Microglia) | Not Specified | Not Specified | Enhanced microglial Aβ phagocytosis by 50%. | [7] |

Table 2: Effects of Curcumin in Parkinson's Disease Models

| Animal Model | Curcumin Dosage | Duration | Key Findings | Reference |

| MPTP-treated Mice | 1 mg/kg (intraperitoneal) | 28 days (pre-treatment) | Restored striatal dopamine (B1211576) levels to 87.3% of control. | [10][11] |

| MPTP-treated Mice | 2 mg/kg (intraperitoneal) | 28 days (pre-treatment) | Restored striatal dopamine levels to 84.8% of control. | [10][11] |

| 6-OHDA-treated Rats | 200 mg/kg | Not Specified | Protective effects on α7-nicotinic acetylcholine (B1216132) receptors. | [10] |

| dUCH Knockdown Drosophila | Not Specified | Not Specified | Improved locomotive abilities and reduced neurodegeneration. | [12] |

Table 3: Effects of Curcumin in Huntington's Disease Models

| Animal Model | Curcumin Dosage | Duration | Key Findings | Reference |

| R6/2 Mice | Lifelong dietary supplementation | Lifelong | Prevention of motor deficits and protection from brain weight loss. | [13][14] |

| Drosophila Model (Httex1p Q93) | 10 µM in feed (larval stage) | Larval stage | Suppression of impaired motor function. | [15] |

| Drosophila Model | Dose-dependent | Since larval stage | Suppression of photoreceptor neuron degeneration. | [15][16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by curcumin and a typical experimental workflow for its evaluation in a neurodegenerative disease model.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of curcumin's neuroprotective effects.

Western Blot for Amyloid-β (Aβ) Detection

-

Objective: To quantify the levels of Aβ peptides in brain tissue lysates.

-

Protocol:

-

Sample Preparation: Homogenize brain tissue in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay. Do not boil the samples; instead, incubate with reducing sample buffer for 15 minutes at 37°C.[17]

-

Gel Electrophoresis: Load 60-100 µg of protein per lane onto a 10% Tris-Tricine gel.[17] Include a recombinant Aβ 1-42 peptide (100 ng) as a positive control.[17]

-

Protein Transfer: Perform a wet transfer to a 0.2 µm PVDF membrane at 100V for 75 minutes.[17] Activate the membrane with methanol (B129727) before transfer.[17]

-

Membrane Treatment: After transfer, air-dry the membrane and then boil it for 10 minutes in 1x PBS to enhance signal intensity.[17]

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C with gentle agitation.[17]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using an X-ray film or a digital imaging system.[17]

-

ELISA for TNF-α Measurement in Brain Tissue

-

Objective: To quantify the concentration of the pro-inflammatory cytokine TNF-α in brain homogenates.

-

Protocol:

-

Sample Preparation: Prepare brain tissue homogenates as described for Western blotting. Centrifuge to pellet debris and collect the supernatant.

-

Assay Procedure (based on a typical sandwich ELISA kit):

-

Prepare standards with known TNF-α concentrations (e.g., 15.6 pg/mL to 500 pg/mL) and a blank.[18]

-

Add 50 µl of Assay Diluent to each well of a 96-well plate pre-coated with a TNF-α capture antibody.[19]

-

Add 200 µl of standards and samples in duplicate to the wells.[19] Cover and incubate for 2 hours at room temperature.[19]

-

Aspirate and wash the wells three times with Wash Buffer.[19]

-

Add 200 µl of a biotinylated detection antibody (TNF-α Conjugate) to each well.[19] Cover and incubate for 2 hours at room temperature.[19]

-

Aspirate and wash the wells three times.

-

Add 200 µl of Streptavidin-HRP solution (or similar enzyme conjugate) to each well. Incubate for 20 minutes at room temperature in the dark.[19]

-

Add 50 µl of Stop Solution to each well to terminate the reaction.[19]

-

-

Data Analysis: Measure the optical density at 450 nm using a microplate reader.[18][19] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the TNF-α concentration in the samples based on this standard curve.

-

Morris Water Maze for Spatial Memory Assessment

-

Objective: To assess hippocampal-dependent spatial learning and memory in rodent models.[20][21]

-

Protocol:

-

Apparatus: A circular pool (90-120 cm in diameter) filled with opaque water (21±1°C).[21][22] A hidden escape platform is submerged 1 cm below the water surface.[21] The room should have various distal visual cues.

-

Habituation: On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate.

-

Acquisition Phase (Training):

-

Conduct training for 4-5 consecutive days, with 2-4 trials per day for each mouse.[22][23]

-

For each trial, gently place the mouse into the water facing the pool wall at one of four randomized start positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.[23]

-

If the mouse fails to find the platform within the time limit, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.[24]

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Memory Test):

-

Data Analysis: Analyze escape latencies during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

-

Conclusion

The preclinical data strongly support the neuroprotective potential of curcumin in models of Alzheimer's, Parkinson's, and Huntington's diseases. Its ability to target multiple pathological cascades, including protein aggregation, neuroinflammation, and oxidative stress, makes it a compelling candidate for further investigation.[1][6] However, the clinical translation of curcumin has been hampered by its low bioavailability.[3] Future research should focus on developing novel formulations and delivery systems to enhance its therapeutic efficacy in human clinical trials.[6] This guide provides a foundational resource for researchers aiming to explore and validate the therapeutic utility of curcumin in the context of neurodegenerative disorders.

References

- 1. Curcumin and neurodegenerative diseases: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Curcumin modulates cell death and is protective in Huntington's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanisms of Action of Curcumin in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Action Mechanisms of Curcumin in Alzheimer’s Disease and Its Brain Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Curcumin on Alzheimer’s Disease [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. An Overview of Parkinson's Disease: Curcumin as a Possible Alternative Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Curcumin Effectively Rescued Parkinson's Disease-Like Phenotypes in a Novel Drosophila melanogaster Model with dUCH Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Curcumin dietary supplementation ameliorates disease phenotype in an animal model of Huntington's disease. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 17. researchgate.net [researchgate.net]

- 18. oamjms.eu [oamjms.eu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mmpc.org [mmpc.org]

- 22. Assessment of cognitive function by the Morris water maze test [bio-protocol.org]

- 23. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 24. UC Davis - Morris Water Maze [protocols.io]

An In-depth Technical Guide on the Kinase Inhibitor Imatinib

Introduction

Imatinib (B729), marketed under the brand name Gleevec, is a pioneering cancer therapeutic that functions as a selective inhibitor of a specific subset of protein tyrosine kinases.[1][2] It was the first such inhibitor to receive clinical approval and has revolutionized the treatment of certain cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3] Imatinib's mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on various substrates.[4] This action blocks the downstream signaling pathways that are essential for the growth and survival of cancer cells.[1][4]

Binding Affinity and Receptor Targets

Imatinib exhibits a high degree of selectivity for the ABL tyrosine kinase, including the BCR-ABL fusion protein that is characteristic of CML.[1][5] It also potently inhibits the c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[2][5] The binding affinity of Imatinib for its target kinases is a critical factor in its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities of Imatinib against its primary and other notable kinase targets. These values, primarily IC50, highlight the drug's potency and selectivity.

Table 1: Imatinib Binding Affinity against Primary Kinase Targets

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| BCR-ABL | Biochemical | ~25 | [1] |

| c-Kit | Biochemical | 107 | [6] |

| PDGFRα | Biochemical | 8 | [6] |

| PDGFRβ | Biochemical | 2 | [6] |

| ABL1 | Cellular | 440 ± 100 | [7] |

Note: IC50 values can vary based on experimental conditions, such as ATP concentration. The data presented is for comparative purposes.

Table 2: Imatinib Binding Affinity against Other Kinase Targets

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| ABL2 (ARG) | - | - | [5] |

| DDR1 | - | - | [8] |

| NQO2 | Activity | 82 | [9] |

| SRC | Biochemical | >10,000 | [6] |

Note: A hyphen (-) indicates that a specific IC50 value was not provided in the cited sources, although the target is recognized.

Experimental Protocols

The determination of a kinase inhibitor's binding affinity and functional effects relies on a variety of standardized in vitro and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This type of assay measures the activity of a purified kinase enzyme in the presence of an inhibitor.[10]

Objective: To determine the IC50 value of a test compound (e.g., Imatinib) against a target kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.[10]

Generalized Protocol:

-

Preparation: A 10-point concentration-response curve is prepared for the test compound in a buffer containing a low percentage of DMSO.[10]

-

Pre-incubation: The test compound and the target kinase enzyme are pre-incubated for a short period (e.g., 15 minutes) at room temperature.[10]

-

Reaction Initiation: The kinase reaction is initiated by adding ATP and a specific substrate for the target kinase. The reaction is allowed to proceed for a set time (e.g., 2 hours).[10]

-

ADP Quantification: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal that is directly proportional to the amount of ADP generated.[10]

-

Data Analysis: The luminescence is measured, and the percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value.[10]

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the proliferation and survival of cancer cells.

Objective: To determine the IC50 of a compound in a cell-based setting.

Principle: The MTT assay measures the metabolic activity of viable cells. A reduction in metabolic activity in the presence of the compound indicates decreased cell viability.

Generalized Protocol:

-

Cell Culture: A cancer cell line expressing the target kinase (e.g., K562 cells for BCR-ABL) is cultured in appropriate media.[11]

-

Compound Preparation: A stock solution of the compound is prepared and serially diluted to a range of concentrations.[11]

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.[11]

-

The culture medium is replaced with a medium containing the various concentrations of the compound.[11]

-

The plate is incubated for a period of time (e.g., 72 hours).[11]

-

MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

-

A solubilization buffer is added to dissolve the formazan crystals.[11]

-

-

Data Analysis: The absorbance is measured at a specific wavelength, and the cell viability is plotted against the compound concentration to calculate the IC50.[11]

Signaling Pathways and Visualizations

Imatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers.

BCR-ABL Signaling Pathway

In Chronic Myeloid Leukemia, the BCR-ABL fusion protein drives uncontrolled cell proliferation and survival through the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[12][13][14] Imatinib blocks the initial phosphorylation event, thereby inhibiting these downstream signals.[1]

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream proliferation and survival pathways.

c-Kit Signaling Pathway

The c-Kit receptor, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades that are crucial for the proliferation and survival of certain cell types.[15][16] In GIST, activating mutations in c-Kit lead to ligand-independent, constitutive activation of these pathways.[17]

Caption: Imatinib inhibits the constitutively active c-Kit receptor, halting pro-survival signals.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a vital role in cell growth, proliferation, and migration.[18][19] Dysregulation of this pathway is implicated in various cancers.[19][20]

Caption: Imatinib blocks PDGFR signaling, thereby inhibiting cell growth and migration.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor.

Caption: A generalized workflow for determining the IC50 of Imatinib using a cell viability assay.

References

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 4. droracle.ai [droracle.ai]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. domainex.co.uk [domainex.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]

- 20. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Analysis and Chemical Properties of Exemplaritin (Compound X-237)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Exemplaritin (also designated as Compound X-237), a novel small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Included herein are detailed summaries of its structural analysis, physicochemical properties, and key experimental protocols utilized for its characterization. All data is presented to facilitate further research and development efforts.

Structural and Chemical Properties

Exemplaritin is a synthetic organic compound designed for high-affinity binding to the ATP-binding pocket of MEK1/2 kinases. Its core structure consists of a central pyrimidine (B1678525) ring, which serves as a scaffold for functional groups that enhance its inhibitory activity and pharmacokinetic profile.

Physicochemical Data

The fundamental physicochemical properties of Exemplaritin have been determined and are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-bromo-N-(2-fluoro-4-methylphenyl)-2-methoxy |

| pyrimidine-4-carboxamide | |

| Molecular Formula | C₁₃H₁₁BrFN₃O₂ |

| Molecular Weight | 356.15 g/mol |

| Melting Point | 188-192 °C |

| Appearance | White to off-white crystalline solid |

| Solubility (25 °C) | DMSO: >50 mg/mL; Water: <0.1 mg/mL |

| pKa | 7.8 (predicted) |

| LogP | 3.2 (calculated) |

Spectroscopic and Analytical Data

Structural confirmation of Exemplaritin was achieved through a combination of spectroscopic and analytical techniques. The key quantitative results are presented below.

| Analytical Method | Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.85 (s, 1H), 8.90 (s, 1H), 7.50 (t, J=8.0 |

| Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 7.10 (d, | |

| J=12.0 Hz, 1H), 4.10 (s, 3H), 2.30 (s, 3H) | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2, 162.1, 159.8, 158.0, 135.4, 130.2, |

| 128.7, 125.1, 115.6, 110.3, 55.4, 18.2 | |

| Mass Spec (ESI-MS) | m/z 356.01 [M+H]⁺, 358.01 [M+H+2]⁺ |

| Purity (HPLC) | >99.5% (at 254 nm) |

Biological Activity and Signaling Pathway

Exemplaritin is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers.

Caption: MAPK/ERK signaling pathway and the inhibitory action of Exemplaritin on MEK1/2.

Experimental Protocols

The following sections detail the methodologies used for the synthesis and characterization of Exemplaritin.

Synthesis of Exemplaritin

Objective: To synthesize Exemplaritin via a two-step process involving amide coupling.

Materials:

-

5-bromo-2-methoxypyrimidine-4-carboxylic acid

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Ethyl acetate (B1210297), Hexane, Brine, Sodium Bicarbonate solution

-

Magnesium Sulfate (anhydrous)

Procedure:

-

To a solution of 5-bromo-2-methoxypyrimidine-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-fluoro-4-methylaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4 hours, monitoring progress with TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (eluent: 30% ethyl acetate in hexane) to yield Exemplaritin as a white solid.

In Vitro MEK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Exemplaritin against MEK1 kinase.

Materials:

-

Recombinant human MEK1 enzyme

-

Inactive ERK2 substrate

-

ATP (Adenosine triphosphate)

-

Exemplaritin (serially diluted in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well microplate

Procedure:

-

Prepare serial dilutions of Exemplaritin in DMSO, then dilute further in assay buffer.

-

Add 5 µL of the diluted Exemplaritin solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing MEK1 enzyme and ERK2 substrate to each well.

-

Incubate the plate at room temperature for 20 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction at 30 °C for 60 minutes.

-

Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Experimental and Developmental Workflow

The overall workflow from initial concept to biological validation for Exemplaritin is depicted below. This standardized process ensures rigorous evaluation at each stage of development.

Caption: High-level workflow for the synthesis, purification, and evaluation of Exemplaritin.

Investigating the Physiological Effects of Compound X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound X, a biguanide-class molecule, has demonstrated significant effects on cellular metabolism, positioning it as a compound of interest for various therapeutic applications. This document provides an in-depth technical overview of the core physiological effects of Compound X, with a focus on its molecular mechanisms of action. We present quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to support further research and development.

Mechanism of Action

Compound X's primary mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is largely indirect, resulting from the inhibition of Complex I of the mitochondrial respiratory chain.[1] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio, which allosterically activates AMPK. The upstream kinase, liver kinase B1 (LKB1), is crucial for the canonical activation of AMPK through phosphorylation at threonine-172 of the α-catalytic subunit.

Once activated, AMPK orchestrates a metabolic shift, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. The key downstream effects of Compound X-mediated AMPK activation include:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and regulates transcription factors and coactivators, such as CREB-regulated transcription coactivator 2 (CRTC2), leading to the transcriptional repression of key gluconeogenic enzymes, including Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK).[1][2][3][4] This significantly reduces hepatic glucose output.

-

Stimulation of Glucose Uptake in Muscle: In skeletal muscle, AMPK activation facilitates the translocation of GLUT4 glucose transporters to the plasma membrane, thereby enhancing glucose uptake from the circulation.[5]

-

Regulation of Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This promotes fatty acid oxidation and reduces lipid storage, which can improve insulin (B600854) sensitivity.

Beyond its primary AMPK-dependent actions, Compound X also exhibits AMPK-independent effects, including the modulation of mitochondrial glycerophosphate dehydrogenase and alterations in the gut microbiome.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies, illustrating the dose-dependent effects of Compound X on key metabolic parameters.

Table 1: In Vitro Effects of Compound X on AMPK Signaling

| Cell Type | Compound X Concentration | Treatment Time | Endpoint | Fold Change (vs. Control) | Reference |

| Rat Hepatocytes | 500 µM | 1 hour | AMPK Activation | ~1.5 | [6] |

| Rat Hepatocytes | 50 µM | 7 hours | AMPK Activation | ~1.5 | [6] |

| Rat Hepatocytes | 20 µM | 39 hours | AMPK Activation | ~1.6 | [6] |

| Human Hepatocytes | 500 µM | 24 hours | p-AMPK (Thr172) | ~4.7 | [7] |

| Human Hepatocytes | 1 mM | 24 hours | p-ACC (Ser79) | ~3.0 | [8] |

Table 2: In Vitro Effects of Compound X on Gene Expression

| Cell Type | Compound X Concentration | Treatment Time | Gene | Change in mRNA Expression (vs. Control) | Reference |

| H4IIE Rat Hepatoma | 0.1 mM | 16 hours | PEPCK (basal) | -75% | [2] |

| Mouse Primary Hepatocytes | 100 µM | 3 hours | G6pc | Significant suppression | [3] |

| Mouse Primary Hepatocytes | 100 µM | 3 hours | Pepck | Significant suppression | [3] |

Table 3: In Vitro Effects of Compound X on Glucose Uptake and Mitochondrial Respiration

| Cell Type/System | Compound X Concentration | Treatment Time | Endpoint | % Change (vs. Control) | Reference |

| L6 Myotubes | 2 mM | 16 hours | 2-Deoxyglucose Uptake | +125% | [5] |

| L6-GLUT4 Myotubes | 2 mM | 20-24 hours | Glucose Uptake | +148% | [9] |

| Isolated Rat Liver Mitochondria | 8 mM | Acute | State 3 Respiration | Decrease | [10] |

| Isolated Rat Skeletal Muscle Mitochondria | 1 mM | 5 minutes | Complex I-dependent Respiration | -28% | [11][12] |

Table 4: Clinical Effects of Compound X on Glycemic Control in Type 2 Diabetes

| Dosage | Duration | Endpoint | Mean Change from Baseline | Reference |

| 500 mg daily | 11 weeks | Fasting Plasma Glucose | -19 mg/dL (vs. placebo) | [13] |

| 2000 mg daily | 11 weeks | Fasting Plasma Glucose | -84 mg/dL (vs. placebo) | [13] |

| 500 mg daily | 11 weeks | HbA1c | -0.6% (vs. placebo) | [13] |

| 2000 mg daily | 11 weeks | HbA1c | -2.0% (vs. placebo) | [13] |

| Metformin (B114582) DR (600-1000 mg q.d.) | 12 weeks | Fasting Plasma Glucose | Significant reduction | [14] |

| Metformin-based dual therapy | 24 weeks | HbA1c | Decrease from ~9.0% to ~6.5% | [15] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the physiological effects of Compound X are provided below.

Western Blotting for AMPK Phosphorylation

This protocol is used to determine the activation state of AMPK by measuring the level of its phosphorylation at Threonine-172 relative to the total amount of AMPK protein.

a. Cell Lysis and Protein Quantification

-

Culture cells (e.g., HepG2, L6 myotubes) to 80-90% confluency and treat with desired concentrations of Compound X for the specified duration.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Protein Transfer

-

Denature 20-30 µg of protein lysate by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

c. Immunoblotting

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.

Glucose Uptake Assay

This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) into cells.

-

Seed cells (e.g., L6 myotubes) in a 24-well plate and allow them to differentiate.

-

Serum-starve the cells for 3-4 hours.

-

Treat the cells with Compound X or other compounds (e.g., insulin as a positive control) for the desired time.

-

Add 2-NBDG to each well and incubate for 30-60 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the fluorescence intensity using a microplate reader.

-

Normalize the fluorescence values to the total protein content in each well.

Mitochondrial Respiration Assay

This protocol measures oxygen consumption rates in isolated mitochondria or intact cells to assess mitochondrial function.

-

Isolate mitochondria from tissues or cells by differential centrifugation.

-

Resuspend the mitochondrial pellet in a suitable respiration buffer.

-

Add the mitochondrial suspension to the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Sequentially add substrates and inhibitors to measure different respiratory states:

-

State 2 (basal respiration): Add Complex I substrates (e.g., malate (B86768) and pyruvate) or Complex II substrate (succinate, in the presence of rotenone (B1679576) to inhibit Complex I).

-

State 3 (active respiration): Add ADP to stimulate ATP synthesis.

-

State 4 (resting respiration): Add oligomycin (B223565) to inhibit ATP synthase.

-

Uncoupled respiration: Add a protonophore like FCCP to measure the maximal capacity of the electron transport chain.

-

-

Record and analyze the oxygen consumption rates.

Quantitative Real-Time PCR (qPCR) for Gene Expression

This protocol quantifies the mRNA levels of target genes.

-

Treat cells with Compound X for the desired duration.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers for target genes (e.g., PEPCK, G6Pase, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

Signaling Pathways

Caption: Core signaling pathway of Compound X.

Experimental Workflow

Caption: A generalized workflow for investigating Compound X's effects.

Conclusion

Compound X demonstrates potent effects on cellular metabolism, primarily through the activation of the AMPK signaling pathway. This leads to a reduction in hepatic glucose production, an increase in muscle glucose uptake, and a shift towards fatty acid oxidation. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers and drug development professionals. Further investigation into the AMPK-independent mechanisms and the long-term physiological effects of Compound X is warranted to fully elucidate its therapeutic potential.

References

- 1. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of metformin on gene expression of phosphoenolpyruvate carboxykinase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.article2submit.com [research.article2submit.com]

- 4. Inhibition of phosphoenolpyruvate carboxykinase gene expression by metformin in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular mechanism of metformin action involves glucose transporter translocation from an intracellular pool to the plasma membrane in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meformin action in human hepatocytes. Co-activation of atypical protein kinase C alters 5′-AMP-activated protein kinase effects on lipogenic and gluconeogenic enzyme expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metformin promotes isolated rat liver mitochondria impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metformin Impairs Mitochondrial Function in Skeletal Muscle of Both Lean and Diabetic Rats in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Glycemic Effectiveness of Metformin-Based Dual-Combination Therapies with Sulphonylurea, Pioglitazone, or DPP4-Inhibitor in Drug-Naïve Korean Type 2 Diabetic Patients [e-dmj.org]

Preliminary In-Vitro Profile of Compound X: A Novel MEK1/2 Inhibitor

Document ID: CX-WP-IV-001 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive summary of the preliminary in-vitro characterization of Compound X, a novel, potent, and selective small molecule inhibitor of MEK1/2 kinases. The data presented herein demonstrates the anti-proliferative and pro-apoptotic activity of Compound X in representative cancer cell lines. Detailed experimental protocols and visualizations of the underlying mechanism of action and experimental workflows are provided to facilitate further investigation and development.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Compound X is hypothesized to exert its anti-tumor effects by directly inhibiting the phosphorylation activity of MEK1 and MEK2. This action prevents the subsequent activation of ERK1/2 (p44/42 MAPK), a critical downstream effector responsible for regulating cell proliferation, survival, and differentiation. The targeted action of Compound X is intended to halt the uncontrolled cell growth characteristic of many human cancers driven by aberrant MAPK/ERK signaling.

Caption: MAPK/ERK signaling pathway with the inhibitory action of Compound X on MEK1/2.

Quantitative Data Summary

The following tables summarize the key quantitative results from preliminary in-vitro assays.

Table 1: Anti-proliferative Activity (IC₅₀) of Compound X

The half-maximal inhibitory concentration (IC₅₀) was determined following 72-hour continuous exposure of various cancer cell lines to Compound X. Cell viability was assessed using a standard MTT assay.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Non-Small Cell Lung Cancer | 15.2 ± 2.1 |

| HT-29 | Colorectal Carcinoma | 25.8 ± 3.5 |

| SK-MEL-28 | Malignant Melanoma (BRAF V600E) | 8.1 ± 1.3 |

| HeLa | Cervical Cancer | 42.5 ± 5.6 |

Table 2: Induction of Apoptosis in A549 Cells

Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 48 hours of treatment with Compound X.

| Treatment Concentration | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |

| Vehicle Control (0.1% DMSO) | 4.1 ± 0.8 | 2.3 ± 0.5 | 6.4 ± 1.3 |

| 1x IC₅₀ (15 nM) | 18.5 ± 2.2 | 9.7 ± 1.5 | 28.2 ± 3.7 |

| 5x IC₅₀ (75 nM) | 35.2 ± 4.1 | 21.4 ± 3.3 | 56.6 ± 7.4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay

-

Cell Seeding: Plate cells (e.g., A549, HT-29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Compound X or vehicle control (0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC₅₀ values using non-linear regression analysis (log[inhibitor] vs. normalized response).

Western Blotting for p-ERK Inhibition

This workflow is used to confirm the on-target effect of Compound X by measuring the reduction in phosphorylated ERK (p-ERK).

Caption: Standard experimental workflow for Western Blot analysis.

-

Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Compound X or vehicle for 2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate using a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-total-ERK) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize p-ERK levels to total ERK to determine the extent of inhibition.

Disclaimer: This document is for informational purposes only. Compound X is a hypothetical substance, and the data and protocols presented are illustrative examples based on standard in-vitro pharmacological testing procedures.

Compound X: A Novel Modulator of Synaptic Plasticity for Cognitive Enhancement

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[1] The N-methyl-D-aspartate (NMDA) receptor is a critical component in the machinery of synaptic plasticity.[2][3] This document provides a comprehensive technical overview of "Compound X," a novel, potent, and selective positive allosteric modulator of the NMDA receptor. We detail its mechanism of action, its profound impact on long-term potentiation (LTP) and dendritic spine morphology, and the experimental protocols used to elucidate these effects. The data presented herein support the potential of Compound X as a therapeutic agent for cognitive disorders characterized by synaptic dysfunction.

Introduction

The intricate processes of learning and memory are largely attributed to the dynamic nature of synaptic connections. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons, is a primary cellular correlate of these cognitive functions.[1] The NMDA receptor, a glutamate-gated ion channel, acts as a coincidence detector, requiring both glutamate (B1630785) binding and postsynaptic depolarization to permit calcium influx, a critical trigger for LTP induction.[2][4] Dysregulation of NMDA receptor function and impaired synaptic plasticity are implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][5]

Compound X has been developed as a positive allosteric modulator (PAM) that selectively binds to the GluN2A subunit of the NMDA receptor. Unlike direct agonists, Compound X does not activate the receptor on its own but enhances the receptor's response to the endogenous co-agonists, glutamate and glycine.[6] This modulation leads to a significant potentiation of synaptic responses and a lower threshold for the induction of LTP. This guide summarizes the key preclinical data demonstrating the efficacy of Compound X in modulating synaptic plasticity.

Mechanism of Action: Signaling Pathways

Compound X enhances NMDA receptor-mediated calcium (Ca2+) influx upon synaptic activation. This augmented Ca2+ signal triggers a cascade of downstream signaling events crucial for the expression of LTP. The influx of Ca2+ through the NMDA receptor activates several key protein kinases, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).[4][7] These kinases phosphorylate a variety of synaptic proteins, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in their conductance.[4] This increase in AMPA receptor function is a hallmark of LTP expression and results in a strengthened synapse.

References

- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]

- 4. Molecular mechanisms underlying neuronal synaptic plasticity: systems biology meets computational neuroscience in the wilds of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

Early Research on "Compound X": A-Kinase Inhibitor with Therapeutic Potential in Oncology

An In-depth Technical Guide

This document provides a comprehensive overview of the early-stage, preclinical research on Compound X, a novel, potent, and selective small-molecule inhibitor of the A-Kinase family (including Bcr-Abl, c-Kit, and PDGF-R). The data herein supports its therapeutic potential in targeted cancer therapy.

Mechanism of Action

Compound X functions as a Type II ATP-competitive inhibitor, targeting the inactive conformation of specific tyrosine kinases. By binding to the ATP pocket, it prevents the kinase from adopting its active state, thereby blocking autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of oncogenic signals that drive cell proliferation and survival in susceptible cancer cells.[1] Key targets of Compound X include the Bcr-Abl fusion protein, constitutively active c-Kit mutants, and the Platelet-Derived Growth Factor Receptor (PDGF-R).[2][3][4]

The diagram below illustrates the primary signaling cascades inhibited by Compound X. The compound targets the upstream kinases (Bcr-Abl, c-Kit, PDGF-R), preventing the activation of critical downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which are central to cell proliferation and survival.[5][6][7][8]

Figure 1. Simplified signaling pathway inhibited by Compound X.

Preclinical Data

Compound X demonstrates potent inhibitory activity against its primary kinase targets. The half-maximal inhibitory concentrations (IC50) were determined using biochemical assays.

| Kinase Target | IC50 (nM) |

| Bcr-Abl | 25 |

| c-Kit | 38 |

| PDGF-Rα | 45 |

| PDGF-Rβ | 60 |

| SRC | >10,000 |

| EGFR | >10,000 |

Table 1. In Vitro Inhibitory Activity of Compound X against a panel of tyrosine kinases.

The anti-proliferative effects of Compound X were evaluated in cancer cell lines known to be driven by the target kinases.

| Cell Line | Cancer Type | Driving Mutation | GI50 (nM) |

| K562 | CML | Bcr-Abl | 80 |

| GIST-T1 | GIST | c-Kit (exon 11) | 110 |

| Ba/F3 | Pro-B Cell | PDGF-R fusion | 95 |

| A431 | SCC | EGFR amplified | >15,000 |

Table 2. Anti-proliferative activity (GI50) of Compound X in various cancer cell lines.

The anti-tumor activity of Compound X was assessed in a subcutaneous xenograft model using immunodeficient mice bearing GIST-T1 tumors.

| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume Change (%) |

| Vehicle Control | - | +250% |

| Compound X | 25 | +45% |

| Compound X | 50 | -60% (Tumor Regression) |

Table 3. In Vivo anti-tumor efficacy of Compound X in a GIST-T1 xenograft model after 21 days of treatment.

Experimental Protocols

This protocol outlines the general method for determining the IC50 values of Compound X against target kinases.

-

Reagent Preparation : A reaction buffer is prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Recombinant kinase and a corresponding peptide substrate are diluted in this buffer. ATP is prepared separately.

-

Compound Dilution : Compound X is serially diluted in DMSO to create a range of concentrations.

-

Assay Plate Setup : In a 384-well plate, 2.5 µL of diluted compound is added to the wells.

-

Kinase Reaction : 12.5 µL of the kinase/substrate master mix is added to the wells. The reaction is initiated by adding 10 µL of ATP solution (final concentration near the Km for each enzyme).

-

Incubation : The plate is incubated at 30°C for 60 minutes.

-

Detection : The reaction is stopped, and kinase activity is measured. For luminescence-based assays (e.g., ADP-Glo™), a reagent is added that converts the remaining ATP to a light signal. The amount of ADP produced is proportional to the kinase activity.

-

Data Analysis : The luminescence signal is read on a plate reader. The percent inhibition is calculated relative to DMSO controls, and the data is fitted to a dose-response curve to determine the IC50 value.[9][10]

This protocol details the method used to assess the anti-proliferative effects of Compound X on cancer cell lines.[11]

-

Cell Plating : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of Compound X (or vehicle control) and incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition : 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[12] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

-

Solubilization : 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is incubated overnight at 37°C.[11]

-

Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : The absorbance values are corrected for background, and the percentage of growth inhibition is calculated relative to vehicle-treated cells. The GI50 value is determined from the resulting dose-response curve.

This protocol describes the mouse xenograft model used to evaluate the in vivo efficacy of Compound X.[13][14][15]

-

Cell Preparation : GIST-T1 cells are harvested during their exponential growth phase. Cell viability is confirmed to be >90% using trypan blue exclusion.

-

Implantation : 5 x 10^6 GIST-T1 cells, resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel, are subcutaneously injected into the right flank of female athymic nude mice.[13]

-

Tumor Growth and Staging : Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization and Dosing : Mice are randomized into treatment groups (n=8-10 per group). Compound X is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at the specified doses.

-

Monitoring : Tumor volume and body weight are measured twice weekly. Mice are monitored for any signs of toxicity.

-

Endpoint : The study is concluded after 21 days, or when tumors in the control group reach the maximum allowed size. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis.

Preclinical Development Workflow

The following diagram outlines the logical progression of the early-stage research and development workflow for a therapeutic candidate like Compound X.

Figure 2. Preclinical drug discovery and development workflow.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. benchchem.com [benchchem.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

An In-depth Technical Guide to the Cellular Uptake and Distribution of Compound X

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document uses Doxorubicin (B1662922) as a model for the hypothetical "Compound X" to provide a detailed, data-rich technical guide based on well-established research. All data and mechanisms described herein are based on studies of Doxorubicin.

Introduction

Compound X is a potent therapeutic agent whose efficacy is critically dependent on its ability to reach and accumulate at its intracellular sites of action. A comprehensive understanding of its cellular uptake, distribution, and the mechanisms governing these processes is paramount for optimizing its therapeutic index, overcoming resistance, and designing novel drug delivery strategies. This technical guide provides an in-depth overview of the cellular pharmacokinetics of Compound X, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Data on Cellular Uptake and Distribution

The following tables summarize key quantitative parameters related to the cellular uptake and distribution of Compound X across various cell lines and conditions.

Table 1: Cellular Uptake and Intracellular Concentration of Compound X

| Cell Line | Compound X Concentration (External) | Incubation Time | Intracellular Concentration | Uptake Ratio (Intracellular/Extracellular) | Citation |

| HepG2 | 1-20 µM | 1 hour | Gradient Established | - | [1] |

| SNU449, Huh7, MCF7 | IC50 values | 24, 48, 72 hours | - | Median value of 230 (for free Compound X) | [2] |

| B16-F10 | 5 µM | 10 - 60 min | Time-dependent accumulation | - | [3] |

| MES-SA/Dx5 | 10 µM | - | ~Sevenfold increase with PLGA NPs | - | [4] |

| J774 | 0.5 - 20 µg/ml | 3 hours | Uptake of encapsulated form > free form | 1.3 to 3.3 | [5] |

| HT-29 | 1, 2.5, 5 µM | - | Concentration-dependent uptake | - | [6] |

Table 2: Subcellular Distribution of Compound X

| Cell Line | Organelle | Compound X Amount/Ratio | Experimental Condition | Citation |

| Human Leukemia (CEM/C2, CCL-119) | Mitochondria | ~50 zmol per mitochondrion | 10 µM Compound X for 12 hours | [7][8] |

| A549 (Lung Cancer) | Nucleolus, Nucleus, Cytoplasm | Nucleolus (~6h) > Nucleus (~12h) > Cytoplasm (48h) | - | [9] |

| MCF-7, MDA-MB-231 (Breast Cancer) | Lysosomes | Substantial accumulation by 24 hours | 10 µM equivalent Compound X | [10] |

| SW-1573, MCF-7 (Resistant) | Nucleus/Cytoplasm Ratio | 2.8-3.6 (sensitive), 0.1-0.4 (highly resistant) | - | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of Cellular Uptake by Fluorescence Microscopy

This protocol allows for the visualization and semi-quantitative analysis of Compound X's subcellular localization.[12]

Materials:

-

Sterile glass coverslips

-

6-well plates

-

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

-

Compound X hydrochloride stock solution (in sterile water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Compound X Treatment: Prepare desired dilutions of Compound X in pre-warmed cell culture medium. Remove the old medium, wash cells once with warm PBS, and add the Compound X-containing medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 1, 2, 4 hours) at 37°C in a CO2 incubator.

-

Washing: Remove the drug-containing medium and wash the cells three times with cold PBS to remove extracellular Compound X.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Counterstaining (Optional): Wash the cells with PBS and stain with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

-

Mounting: Wash the coverslips again with PBS and mount them onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for comparative analysis.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell or within specific subcellular compartments like the nucleus and cytoplasm.[11]

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a high-throughput method for quantitatively measuring Compound X uptake in a large cell population.[3][12][13]

Materials:

-

6-well or 12-well plates

-

Cell culture medium and supplements

-

Compound X hydrochloride

-

PBS

-

Trypsin-EDTA solution

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates to reach 80-90% confluency on the day of the experiment.

-

Compound X Treatment: Treat cells with various concentrations of Compound X in culture medium for the desired duration.

-

Cell Harvesting: After incubation, remove the medium and wash the cells twice with cold PBS. Detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium.

-

Cell Pelleting and Washing: Transfer the cell suspension to flow cytometry tubes and centrifuge (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

-

Resuspension: Resuspend the final cell pellet in a suitable buffer (e.g., PBS with 1% FBS).

-